molecular formula C13H12ClN3O3S B5702891 N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide

Cat. No. B5702891
M. Wt: 325.77 g/mol
InChI Key: YFFRNWSBQXSLEI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide, also known as CMPTA, is a chemical compound that has been of interest in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules in the body. It has also been shown to inhibit the activity of certain protein kinases, which play a role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory molecules in the body, which may be beneficial in the treatment of diseases such as arthritis and inflammatory bowel disease. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been shown to induce apoptosis (cell death) in cancer cells, which may make it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide is that it is relatively easy to synthesize and purify, which makes it a cost-effective compound for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy in certain applications.

Future Directions

There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide. One area of interest is its potential as a therapeutic agent in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, studies on the pharmacokinetics and toxicity of N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide will be important for determining its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide involves the reaction of 3-chloro-4-methoxyaniline with ethyl 2-mercaptoacetate, followed by the reaction of the resulting intermediate with 4-hydroxy-2-pyrimidinethiol. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been studied for its potential as a therapeutic agent in the treatment of various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. In particular, N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-20-10-3-2-8(6-9(10)14)16-12(19)7-21-13-15-5-4-11(18)17-13/h2-6H,7H2,1H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFRNWSBQXSLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide

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